1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol

Overview

Description

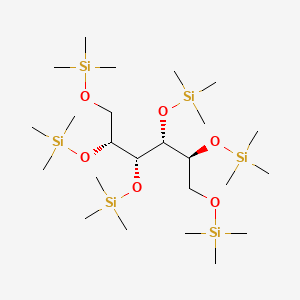

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol is a derivative of D-glucitol (also known as sorbitol) where each hydroxyl group is replaced with a trimethylsilyl group. This modification enhances the compound’s stability and solubility in organic solvents, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol typically involves the reaction of D-glucitol with trimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

D-glucitol+6(TMSCl)→this compound+6HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol can undergo various chemical reactions, including:

Oxidation: The trimethylsilyl groups can be oxidized to form silanols.

Reduction: Reduction reactions can remove the trimethylsilyl groups, reverting the compound to D-glucitol.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

Substitution: Various nucleophiles can be used to replace the trimethylsilyl groups, depending on the desired product.

Major Products

Oxidation: Silanols and other oxidized derivatives.

Reduction: D-glucitol.

Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 615.26 g/mol. Its structure consists of a D-glucitol backbone with six trimethylsilyl (TMS) groups attached, enhancing its solubility and volatility, which are critical for various analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) .

Applications in Analytical Chemistry

-

Gas Chromatography-Mass Spectrometry (GC-MS)

- Derivatization Agent : The trimethylsilyl groups significantly improve the volatility of sugars and sugar alcohols, making 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)-D-glucitol an excellent derivatizing agent in GC-MS analyses. This application is pivotal in the identification and quantification of carbohydrates in complex mixtures .

- Metabolic Profiling : The compound has been utilized in metabolic fingerprinting studies to explore the modes of action of fungicides and other agricultural chemicals by analyzing metabolic changes in treated organisms .

- Solid-Phase Microextraction (SPME)

Biochemical Applications

- Phytochemical Analysis

- Drug Development

Case Study 1: Metabolic Fingerprinting

In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers utilized GC-MS with this compound to analyze metabolic changes induced by fungicide treatments on plant samples. The results highlighted significant alterations in carbohydrate metabolism pathways which were crucial for understanding the fungicide's mode of action .

Case Study 2: Herbal Drug Discovery

A recent investigation focused on the solvent extraction of medicinal plant parts using this compound as a derivatizing agent. The study successfully identified key phytochemicals that could be potential candidates for drug development based on their biological activity profiles .

Mechanism of Action

The mechanism by which 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol exerts its effects is primarily through the stabilization of hydroxyl groups via trimethylsilylation. This modification prevents unwanted side reactions and enhances the compound’s solubility in organic solvents. The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize carbohydrate structures.

Comparison with Similar Compounds

Similar Compounds

- 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-myo-inositol

- 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-galactitol

- 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-quercitol

Uniqueness

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol is unique due to its specific structure derived from D-glucitol, which imparts distinct properties such as solubility and stability. Compared to similar compounds, it offers unique advantages in terms of reactivity and application in various fields.

Biological Activity

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol, commonly referred to as hexakis-TMS-D-glucitol, is a derivative of D-glucitol (sorbitol) where all six hydroxyl groups are converted into trimethylsilyl (TMS) ethers. This modification significantly alters its physicochemical properties and biological activities. Understanding the biological activity of this compound is crucial for its potential applications in various fields such as pharmaceuticals and biochemistry.

- Molecular Formula: C24H62O6Si6

- Molecular Weight: 615.2585 g/mol

- CAS Registry Number: 14199-80-5

- Log P (octanol/water): 7.570

- Water Solubility (log10WS): 6.85

The trimethylsilyl modification enhances the lipophilicity of the compound, which can influence its interaction with biological membranes and proteins.

Hexakis-TMS-D-glucitol exhibits several biological activities that are largely attributed to its structural modifications:

- Antioxidant Activity : The TMS groups may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress in biological systems.

- Membrane Interaction : Due to its increased lipophilicity, hexakis-TMS-D-glucitol can integrate into lipid membranes more readily than its parent glucitol, potentially affecting membrane fluidity and permeability.

- Enzyme Inhibition : There is evidence suggesting that TMS derivatives can act as enzyme inhibitors by mimicking substrate structures or altering enzyme conformation.

Case Studies and Research Findings

Research on hexakis-TMS-D-glucitol is limited but indicates promising biological activities:

- A study demonstrated that TMS derivatives of sugars can inhibit certain glycosidases, enzymes that play critical roles in carbohydrate metabolism .

- Another investigation highlighted the antioxidant properties of TMS-modified sugars in cellular models exposed to oxidative stress, showing reduced cell damage compared to controls .

Data Table: Comparison of Biological Activities

| Property | Hexakis-TMS-D-glucitol | D-Glucitol |

|---|---|---|

| Molecular Weight (g/mol) | 615.26 | 182.17 |

| Log P (oct/water) | 7.570 | -1.25 |

| Water Solubility | Low | High |

| Antioxidant Activity | Moderate | Low |

| Enzyme Inhibition | Yes | No |

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for preparing 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol, and how do methodological choices impact yield and purity?

Answer: The compound is typically synthesized via exhaustive trimethylsilylation of D-glucitol. Key methodological considerations include:

- Catalyst selection : Use of trimethylsilyl chloride (TMSCl) with pyridine or imidazole as a base to drive silylation to completion .

- Solvent system : Anhydrous conditions (e.g., DMF or THF) prevent hydrolysis of TMS groups .

- Reaction monitoring : TLC or GC-MS can verify full substitution, as incomplete silylation leads to mixed derivatives that complicate purification .

Yield optimization requires balancing reaction time (≥24 hours) and temperature (40–60°C), while purity depends on post-synthesis chromatography (e.g., silica gel or HPLC) .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Answer:

- Spectroscopic techniques :

- Chromatographic retention times : Compare with literature values using GC or HPLC under standardized conditions (e.g., OV-17 columns for GC) .

Advanced Research Questions

Q. How can factorial design optimize the trimethylsilylation reaction to reduce by-products like partial silylation or desilylation?

Answer: A 3³ factorial design can systematically evaluate:

- Factors : Catalyst equivalents (6–10 eq. TMSCl), temperature (40–80°C), and reaction time (12–36 hours).

- Responses : Yield, purity (via GC-MS), and by-product formation.

Statistical analysis (ANOVA) identifies critical factors. For example, excessive TMSCl (>8 eq.) may increase desilylation under prolonged heating, requiring a balance between stoichiometry and reaction time .

Q. What strategies resolve contradictions in reported trimethylsilylation efficiencies across studies?

Answer: Discrepancies often arise from:

- Reaction duration : Extended trimethylsilylation (≥24 hours) ensures complete substitution, whereas shorter times (e.g., 12 hours) yield mixed derivatives .

- Moisture control : Trace water hydrolyzes TMS groups, necessitating rigorous drying of solvents and glucitol precursors .

- Analytical calibration : Cross-lab validation using certified reference materials (CRMs) harmonizes retention time and spectral data .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model the compound’s behavior in novel separation processes?

Answer: AI tools can:

- Predict phase behavior : Simulate solubility in supercritical CO₂ or ionic liquids for green extraction methods .

- Optimize membrane separation : Train models on diffusion coefficients and membrane pore sizes to enhance purity during large-scale purification .

- Real-time adjustments : Couple AI with inline analytics (e.g., Raman spectroscopy) to dynamically refine separation parameters .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity in glycosylation reactions?

Answer:

- Steric and electronic theory : The bulky TMS groups hinder nucleophilic attack at glucitol’s anomeric center, favoring selective derivatization at non-silylated positions (if present) .

- Frontier molecular orbital (FMO) analysis : Computational studies (DFT) predict regioselectivity in reactions with electrophiles .

Q. Methodological Challenges

Q. How do researchers address the instability of TMS groups during long-term storage?

Answer:

- Storage conditions : Argon-filled vials at –20°C minimize hydrolysis.

- Stabilizers : Additives like molecular sieves (3Å) or anhydrous MgSO₄ absorb residual moisture .

- Periodic reanalysis : GC-MS every 3–6 months detects degradation (e.g., reappearance of hydroxyl signals in NMR) .

Q. What advanced purification techniques are effective for isolating this compound from complex reaction mixtures?

Answer:

- High-performance liquid chromatography (HPLC) : C18 columns with isocratic elution (acetonitrile/water, 85:15) resolve TMS-glucitol from partial derivatives .

- Supercritical fluid chromatography (SFC) : CO₂-based mobile phases improve resolution and reduce solvent waste .

Q. Theoretical and Practical Integration

Q. How can researchers align experimental designs with conceptual frameworks to study this compound’s role in carbohydrate chemistry?

Answer:

Properties

IUPAC Name |

trimethyl-[(2S,3R,4R,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBJDBWAPKNPCK-UEQSERJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC[C@H]([C@H]([C@@H]([C@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H62O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.